N-(1-benzyl-1H-pyrazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Etherification: The phenol group is etherified with 2-bromo-5-methyl-2-(propan-2-yl)phenol in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the etherified product with 2-bromo-2-methylpropionyl chloride to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the amide group, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenyl-1H-pyrazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide
- N-(1-benzyl-1H-pyrazol-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-[4-methyl-2-(propan-2-yl)phenoxy]propanamide
Uniqueness
N-(1-benzyl-1H-pyrazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is unique due to its specific substitution pattern on the pyrazole and phenoxy rings. This unique structure can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H27N3O2 |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-2-(5-methyl-2-propan-2-ylphenoxy)propanamide |
InChI |
InChI=1S/C23H27N3O2/c1-16(2)20-11-10-17(3)14-21(20)28-18(4)23(27)25-22-12-13-24-26(22)15-19-8-6-5-7-9-19/h5-14,16,18H,15H2,1-4H3,(H,25,27) |
InChI Key |
RCJJILXARBGJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=CC=NN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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